Dispiro(2.0.2.6)dodeca-1,5-diene
Description
Dispiro[2.0.2.6]dodeca-1,5-diene (CAS: 64371-17-1) is a strained hydrocarbon with the molecular formula C₁₂H₁₆ and a molecular weight of 160.2554 g/mol . Its IUPAC name reflects its unique spirocyclic architecture, featuring two spiro junctions (2.0.2.6) and conjugated diene moieties. The compound exhibits a vertical ionization energy (IE) of 8.66 eV and an adiabatic IE of 8.2 eV, as determined by photoelectron spectroscopy . These properties arise from its electronic structure, characterized by π-orbital interactions and strain from fused cyclopropane and cyclohexene rings.
Properties
CAS No. |
64371-17-1 |
|---|---|
Molecular Formula |
C12H16 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
dispiro[2.0.24.63]dodeca-1,5-diene |
InChI |
InChI=1S/C12H16/c1-2-4-6-12(9-10-12)11(5-3-1)7-8-11/h7-10H,1-6H2 |
InChI Key |
WNUNWMHZBCIDFD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2(C=C2)C3(CC1)C=C3 |
Origin of Product |
United States |
Preparation Methods
Electrochemical Reduction of Bispyridinyl Diradical Precursors
A seminal method for synthesizing dispiro compounds involves the two-electron reduction of bispyridinyl diradical precursors. In a study by Muramatsu et al., 4,4′-(1,5-pentanediyl)bis(N-methylpyridinium) (5²⁺) was reduced using sodium amalgam in degassed acetonitrile, yielding the cyclomer 3,15-dimethyl-3,15-diazatricyclo[10.3.1.1²,⁶]heptadeca-4,6(16),12(17),13-tetraene (6) via intramolecular cyclization. This intermediate is stable under anaerobic conditions but undergoes photochemical tautomerization to the dispiro structure upon irradiation with visible light (<450 nm). While this method specifically targets a related cyclomer, it highlights the utility of electrochemical reduction in constructing spiro frameworks, which could be adapted for Dispiro(2.0.2.6)dodeca-1,5-diene synthesis.
Key Reaction Parameters
- Precursor : 4,4′-(1,5-pentanediyl)bis(N-methylpyridinium) diradical
- Reductant : Sodium amalgam (Na/Hg)
- Solvent : Degassed acetonitrile
- Conditions : Room temperature, anaerobic environment
- Yield : Quantitative conversion to cyclomer
Electrocyclic Ring-Opening of Diazidobuta-1,3-dienes
Electrocyclic reactions offer a pathway to dispiro systems through concerted [4π] ring-opening processes. Banert and Köhler demonstrated that 1,4-diazidobuta-1,3-dienes undergo electrocyclic ring-opening to form bi-2H-azirin-2-yls, which subsequently isomerize to diazabenzenes. Although this study focuses on nitrogen-containing systems, the principle applies to carbon-based dispiro compounds. For this compound, analogous strategies could involve thermally or photochemically induced ring-opening of strained bicyclic precursors to generate the spiro centers.
Mechanistic Insights
- Ring-Opening : Conjugated dienes undergo π-bond reorganization under thermal/light activation.
- Isomerization : Intermediate diradicals or zwitterions recombine to form dispiro structures.
Photochemical and Thermal Tautomerization
Photochemical methods exploit light-induced electronic transitions to drive structural rearrangements. In the cyclomer 6 described by Muramatsu et al., visible light irradiation (<450 nm) triggers tautomerization to the dispiro compound 7, which reverts to 6 upon heating. This reversible process underscores the role of light wavelength and temperature in controlling dispiro formation. For this compound, similar photochemical pathways could be optimized by selecting precursors with appropriate chromophores and energy barriers.
Comparative Conditions for Tautomerization
| Parameter | Cyclomer 6 → Dispiro 7 | Dispiro 7 → Cyclomer 6 |
|---|---|---|
| Stimulus | Visible light (<450 nm) | Heat |
| Solvent | Acetonitrile | Acetonitrile |
| Time | Minutes to hours | Immediate |
| Reversibility | Yes | Yes |
Multi-Step Organic Synthesis via Cyclization and Coupling
Multi-step routes are often necessary to assemble the dispiro framework. While explicit protocols for this compound are scarce, analogous syntheses of dispiro compounds involve:
- Cyclopropanation : Ring-closing metathesis or [2+2] cycloadditions to form spiro centers.
- Cross-Coupling : Suzuki-Miyaura or Heck reactions to link cyclic fragments.
- Functional Group Interconversions : Oxidation/reduction steps to adjust substituents.
For example, March’s Advanced Organic Chemistry outlines general strategies for constructing strained hydrocarbons, emphasizing the use of transition metal catalysts and high-dilution conditions to favor intramolecular cyclization over polymerization.
Comparative Analysis of Preparation Methods
The table below evaluates the feasibility of each method based on yield, scalability, and experimental complexity:
Chemical Reactions Analysis
Types of Reactions
Dispiro(2.0.2.6)dodeca-1,5-diene can undergo various types of chemical reactions, including:
Oxidation: The diene system can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Hydrogenation of the diene can lead to the formation of saturated spiro compounds.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, particularly at the diene positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other hydrogenation catalysts.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., Grignard reagents) can be used under appropriate conditions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Saturated spiro compounds.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Dispiro(2.0.2.6)dodeca-1,5-diene has several applications in scientific research:
Chemistry: It is used as a model compound to study spirocyclic systems and their reactivity.
Medicine: Research into its potential as a scaffold for drug development.
Industry: Used in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of Dispiro(2.0.2.6)dodeca-1,5-diene in chemical reactions involves the interaction of its diene system with various reagents. The spirocyclic structure provides steric hindrance, influencing the reactivity and selectivity of the compound. Molecular targets and pathways involved in its reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Properties
Table 1: Molecular Data for Dispiro Compounds
- Ring Strain and Conformation: Dispiro[2.0.2.6]dodeca-1,5-diene features two cyclopropane rings fused with cyclohexene, inducing significant strain. In contrast, Dispiro[2.0.2.3]nona-1,5-diene (C₉H₁₀) has smaller rings, leading to higher strain but reduced conjugation . X-ray studies of related dispiro compounds (e.g., Dispiro[cyclopropane-1,5'-endo-tricyclo[5.2.1.0²,⁶]dodeca-3,8-diene]) reveal near-planar five-membered rings and sp²-hybridized carbons (C=C bond lengths: ~1.31 Å) .
Electronic and Photoelectron Spectroscopy (PES) Insights
- π-Orbital Interactions: Dispiro[2.0.2.6]dodeca-1,5-diene exhibits π-orbital splitting (1.0–1.5 eV) due to through-bond coupling, a phenomenon also observed in alkyl-substituted bicyclopropenyl derivatives . In Dispiro[2.0.2.3]nona-1,5-diene, Walsh orbital interactions dominate, with torsional angles favoring gauche conformations in the gas phase .
Table 2: Electronic Properties
| Compound | Key Electronic Feature | Splitting (eV) | Preferred Conformation |
|---|---|---|---|
| Dispiro[2.0.2.6]dodeca-1,5-diene | Cyclopropane π-Walsh orbital interactions | 1.5 | Not reported |
| 3,3′-Dimethylbicyclopropenyl | Through-bond π-splitting | 1.0 | Gauche |
Q & A
Q. How is the molecular structure of Dispiro[2.0.2.6]dodeca-1,5-diene determined experimentally?
Q. What synthetic routes are available for Dispiro[2.0.2.6]dodeca-1,5-diene?
- Methodological Answer: Multi-component 1,3-dipolar cycloaddition reactions are effective for synthesizing dispiro frameworks. For instance, pseudo-four-component reactions involving isatin, sarcosine, and dipolarophiles yield dispiro derivatives with high regio- and stereoselectivity. Optimization of reactant ratios (e.g., 2:1:1 for isatin, sarcosine, and malononitrile) and solvent conditions is critical .
Q. How can researchers ensure rigor when formulating hypotheses about this compound’s reactivity?
- Methodological Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) to refine research questions. For example, a hypothesis on substituent effects could compare photoelectron spectra of alkyl derivatives (e.g., methyl vs. ethyl groups) to assess electronic perturbations .
Advanced Research Questions
Q. How do through-bond interactions influence the electronic structure of Dispiro[2.0.2.6]dodeca-1,5-diene?
- Methodological Answer: Photoelectron spectroscopy reveals strong "through-bond" coupling between cyclopropenyl π-orbitals, causing band splitting (1.0–1.5 eV). However, semi-empirical NDO models may underestimate these effects, necessitating hybrid DFT approaches (e.g., B3LYP/6-311G) for accurate orbital interaction analysis .
Q. Can DFT calculations predict the reactivity of Dispiro[2.0.2.6]dodeca-1,5-diene in sigmatropic rearrangements?
- Methodological Answer: Yes. Transition-state analysis via DFT (e.g., B3LYP/6-311G) can evaluate aromaticity in chair-like transition states using nucleus-independent chemical shift (NICS) and natural bond orbital (NBO) analysis. For example, σ→π* interactions (e.g., σ₃₋₄→π*₁₋₂) control activation energies in Cope rearrangements of hexa-1,5-diene analogs .
Q. What strategies optimize regio- and stereoselectivity in dispiro compound synthesis?
- Methodological Answer: Use polar [3+2] cycloaddition reactions with azomethine ylides, where solvent polarity and temperature dictate selectivity. For example, ethanol at 60°C promotes dispiro[indoline-pyrrolidine] derivatives with >90% stereoselectivity .
Data Analysis and Experimental Design
Q. How to design experiments validating computational predictions of aromaticity in transition states?
Q. What spectroscopic techniques best characterize conformational dynamics in solution?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
